4-Methoxybenzoin
Overview
Description
4-Methoxybenzoin is an organic compound characterized by the presence of a methoxy group attached to the benzoin structure. It is a white crystalline solid with the molecular formula C14H12O3. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxybenzoin can be synthesized through several methods, with the most common being the benzoin condensation reaction. This reaction involves the condensation of 4-methoxybenzaldehyde in the presence of a cyanide catalyst, typically potassium cyanide, under basic conditions. The reaction proceeds as follows:
2C8H8O2KCN, EtOHC14H12O3+H2O
Industrial Production Methods: In industrial settings, the synthesis of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-methoxybenzil using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Reduction of this compound can yield 4-methoxybenzyl alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzoin structure.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: 4-Methoxybenzil.
Reduction: 4-Methoxybenzyl alcohol.
Substitution: Various substituted benzoin derivatives depending on the electrophile used.
Scientific Research Applications
4-Methoxybenzoin has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-methoxybenzoin exerts its effects depends on the specific reaction or application. In oxidation reactions, the methoxy group can stabilize the intermediate species, facilitating the formation of the oxidized product. In biological systems, it may interact with enzymes or receptors, modulating their activity through non-covalent interactions.
Comparison with Similar Compounds
Benzoin: Lacks the methoxy group, making it less reactive in certain substitution reactions.
4-Methoxybenzaldehyde: Precursor to 4-methoxybenzoin, with different reactivity due to the aldehyde functional group.
4-Methoxybenzil: Oxidized form of this compound, used in different chemical contexts.
Uniqueness: this compound’s unique combination of the benzoin structure with a methoxy group allows for a distinct set of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Biological Activity
4-Methoxybenzoin is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound, chemically known as 4-methoxy-1,2-diphenylethanone, is an organic compound characterized by the presence of a methoxy group and a ketone functional group. The structure can be represented as follows:
This compound serves as a precursor for various derivatives that enhance its biological activity.
Research indicates that this compound and its derivatives exhibit significant anticancer properties through several mechanisms:
- Inhibition of Tubulin Polymerization : Compounds like 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) demonstrate potent binding to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for inducing apoptosis in cancer cells .
- EGFR Signaling Pathway Inhibition : Derivatives such as N-(4-methoxy)-benzoyl-N'-phenylthiourea have shown promising results in silico for inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .
Cytotoxic Activity
The cytotoxic effects of this compound and its derivatives have been evaluated using various cancer cell lines. The following table summarizes key findings from recent studies:
Compound Name | Cell Line | IC50 (mM) | Mechanism of Action |
---|---|---|---|
N-(4-methoxy)-benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 0.37 | EGFR inhibition |
N-4-methoxybenzoyl-N'-phenylurea | HeLa (Cervical) | 6.50 | Disruption of cell proliferation pathways |
SMART-H | PC-3 (Prostate) | 0.006 | Tubulin polymerization inhibition |
Case Studies
- SMART Compounds : A study demonstrated that SMART compounds, including those with a methoxy substitution, exhibited significant anticancer activity against prostate cancer cells (PC-3) and melanoma cells (A375). These compounds showed IC50 values ranging from 6 to 55 nmol/L, indicating their high potency .
- Phenylthiourea Derivatives : In another study, N-(4-methoxy)-benzoyl-N'-phenylthiourea was synthesized and tested against MCF-7 cells, revealing an IC50 value of 0.37 mM. This suggests that structural modifications enhance the compound's ability to inhibit cancer cell growth effectively .
- Urea Derivatives : Research on N-4-methoxybenzoyl-N'-phenylurea highlighted its superior anticancer activity compared to hydroxyurea, with an IC50 value significantly lower than that of the standard treatment . This underscores the importance of chemical modifications in developing effective anticancer agents.
Properties
IUPAC Name |
2-hydroxy-1-(4-methoxyphenyl)-2-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-13-9-7-12(8-10-13)15(17)14(16)11-5-3-2-4-6-11/h2-10,14,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSFIFPJPUEHPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274406 | |
Record name | 4-METHOXYBENZOIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4254-17-5 | |
Record name | 2-Hydroxy-1-(4-methoxyphenyl)-2-phenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4254-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 26659 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004254175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC57856 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC26659 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-METHOXYBENZOIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Methoxybenzoin synthesized?
A1: this compound can be synthesized through several methods. One common approach involves the condensation reaction between benzaldehyde and 4-methoxybenzaldehyde in the presence of potassium cyanide as a catalyst in an aqueous ethanolic solution. [, ] Alternatively, it can be prepared through a "reversion" procedure involving the reduction of 4'-methoxybenzoin. []
Q2: What is the significance of the optical resolution of this compound?
A2: Resolving (±)-4-Methoxybenzoin into its optically active enantiomers is crucial for understanding its biological and chemical properties. This resolution has been achieved through fractional crystallization of the quinidine salt of its hydrogen phthalate ester. [] This separation allows for the study of each enantiomer's specific interactions and effects, potentially leading to the development of more selective and potent pharmaceutical compounds.
Q3: What are some applications of this compound in organic synthesis?
A3: this compound serves as a valuable starting material in various organic syntheses. For instance, it acts as a precursor in synthesizing 5,6-diaryl-1,2,4-triazines. [] These heterocyclic compounds hold significant interest due to their diverse biological activities and potential pharmaceutical applications. Further modifications and derivatizations of this compound allow access to a broader range of structurally diverse compounds for further investigation.
Q4: Are there any studies on the antimicrobial activity of compounds derived from this compound?
A4: Yes, recent research has focused on synthesizing and characterizing new imidazole derivatives from this compound. These studies involved preparing 2-(Substituted phenyl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazole derivatives and evaluating their antimicrobial activity against Gram-positive and Gram-negative bacteria. [] The findings suggested that these compounds could be promising candidates for developing more potent antimicrobial agents.
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